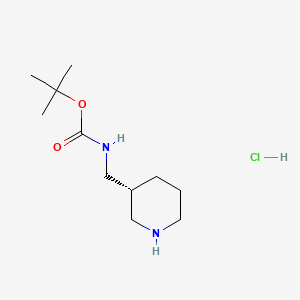

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

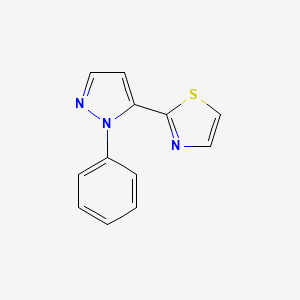

“®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1217778-64-7 . It has a molecular weight of 250.77 and its molecular formula is C11H23ClN2O2 .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors for many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and the compounds synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of “®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” is represented by the linear formula: C11H23ClN2O2 .Chemical Reactions Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Physical And Chemical Properties Analysis

“®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” is a solid substance . It has a molecular weight of 250.766 g/mol and a monoisotopic mass of 250.144806 Da .Applications De Recherche Scientifique

Synthesis of Complex Molecules

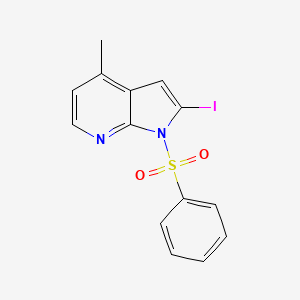

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride plays a crucial role in the synthesis of complex molecules. For instance, it has been involved in the graphical synthetic routes of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The compound serves as a key intermediate in synthesizing Vandetanib, showcasing its importance in pharmaceutical manufacturing (W. Mi, 2015).

Role in Asymmetric Synthesis

Chiral sulfinamides, such as this compound, have been highlighted for their role in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial for natural products and therapeutically relevant compounds (R. Philip et al., 2020).

Metabolic Stability and Drug Design

Understanding the metabolic hydrolysis of medicinal carbamates, including this compound, aids in designing more metabolically stable drugs. The classification of compounds according to their substituents and calculating a metabolic lability score can help in drug design, potentially leading to medications with optimized efficacy and reduced side effects (F. Vacondio et al., 2010).

Environmental and Material Science

The compound's applications extend to environmental and material science, for instance, in the study of ethyl carbamate (urethane) in foods and beverages. While not directly related to this compound, research on carbamates, in general, provides insights into the environmental behavior, potential toxicity, and methods for detecting and mitigating the impacts of related compounds (J. Weber & V. Sharypov, 2009).

Mécanisme D'action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The piperidine ring was essential for chiral optimization .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBCIACSFRCABS-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)

![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)

![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)